3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
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Overview
Description
3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a thiourea backbone with various substituents, including an amino group, a tert-butyl group, and a phenyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with tert-butyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea derivative with similar structural features.
tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: Contains a tert-butyl group and a chloro-substituted aromatic ring.
Uniqueness
3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both chlorine and trifluoromethyl groups on the phenyl ring, along with the tert-butyl and amino groups, makes it distinct from other thiourea derivatives.
Properties
IUPAC Name |
1-amino-1-tert-butyl-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3S/c1-11(2,3)19(17)10(20)18-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,17H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWJBQGVERCSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=S)NC1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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